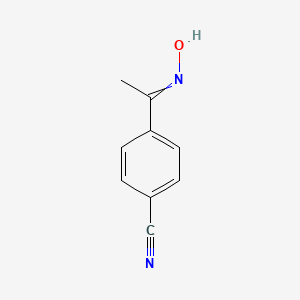

4-(N-Hydroxyethanimidoyl)benzonitrile

Description

4-(N-Hydroxyethanimidoyl)benzonitrile is a benzonitrile derivative featuring a hydroxyethanimidoyl group at the para position of the benzene ring. These compounds often serve as intermediates or active components in medicinal chemistry and materials science due to their versatile functional groups, which enable hydrogen bonding, π-π stacking, and interactions with biological targets. The hydroxyethanimidoyl moiety likely enhances solubility and binding affinity through hydrogen-bond donor/acceptor capabilities, similar to other substituted benzonitriles discussed in the literature .

Properties

CAS No. |

82052-54-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile |

InChI |

InChI=1S/C9H8N2O/c1-7(11-12)9-4-2-8(6-10)3-5-9/h2-5,12H,1H3 |

InChI Key |

AYZRZZDZTBNDOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Analysis of 4-(N-Hydroxyethanimidoyl)benzonitrile

4-(N-Hydroxyethanimidoyl)benzonitrile belongs to the class of substituted benzonitriles characterized by a nitrile group at the para position of the benzene ring and an N-hydroxyethanimidoyl moiety. The hydroxyethanimidoyl group (-NH-C(OH)-CH2-) introduces both hydrogen-bonding capacity and steric complexity, influencing reactivity in subsequent transformations. While no direct synthesis reports for this compound exist in the provided sources, analogous compounds such as 4-hydroxybenzonitrile, 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile, and 3-hydroxy-4-amino-benzonitrile offer foundational protocols for nitrile functionalization and hydroxylation.

Demethylation of Methoxybenzonitrile Precursors

A prevalent strategy for synthesizing hydroxy-substituted benzonitriles involves the demethylation of methoxy precursors. For example, 4-hydroxybenzonitrile is synthesized via the reaction of 4-methoxybenzonitrile with sodium 4-chlorophenoxide at elevated temperatures (250–280°C), yielding 76.5% product. This method leverages nucleophilic aromatic substitution, where the phenoxide ion displaces the methoxy group.

Reaction Conditions and Optimization

- Temperature : 250–280°C (metal bath)

- Reagents : Sodium 4-chlorophenoxide (1.05 eq)

- Solvent : Solvent-free (neat conditions)

- Yield : 76.5%

Adapting this protocol for 4-(N-Hydroxyethanimidoyl)benzonitrile would require substituting the methoxy group with a protected hydroxyethanimidoyl moiety. For instance, introducing an ethoxyethyl-protected imine group prior to demethylation could enable subsequent deprotection to yield the target compound.

Cyanation of Halogenated Benzene Derivatives

Transition metal-catalyzed cyanation offers a versatile route to benzonitriles. Source details the synthesis of 3-hydroxy-4-amino-benzonitrile via bromination followed by cyanation using CuCN in dimethylformamide (DMF) at 120–175°C. This two-step process achieves a 75% yield, highlighting the efficiency of palladium or copper catalysts in facilitating C–CN bond formation.

Key Steps :

- Bromination : Treatment of benzoxazolinone with bromine at 0–20°C.

- Cyanation : CuCN-mediated substitution at 120–175°C under nitrogen.

For 4-(N-Hydroxyethanimidoyl)benzonitrile, a similar approach could involve brominating a pre-functionalized benzene ring containing the hydroxyethanimidoyl group, followed by cyanation. However, the stability of the imidoyl group under high-temperature cyanation conditions must be verified.

Comparative Analysis of Synthetic Routes

The table below evaluates potential methods based on yield, scalability, and functional group compatibility:

Mechanistic Insights and Side Reactions

Demethylation Mechanism :

The reaction proceeds via nucleophilic attack by the phenoxide ion on the electron-deficient methoxy carbon, followed by elimination of methanol. Competing side reactions include over-dealkylation or ring halogenation if residual halides are present.

Cyanation Side Reactions :

In copper-mediated reactions, dimerization of intermediates or formation of copper complexes can reduce yields. Source highlights the importance of inert atmospheres to prevent oxidation byproducts.

Industrial-Scale Considerations

Scalability of the demethylation method is limited by the need for high-temperature metal baths, which pose safety risks. Alternatively, the cyanation route benefits from standardized transition metal catalysis protocols, as demonstrated in the synthesis of 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile using refluxing toluene (110–115°C) and ethanol recrystallization.

Process Recommendations :

- Catalyst Recycling : Implement Pd/C or Cu nanoparticle catalysts to reduce costs.

- Continuous Flow Systems : Mitigate exothermic risks in high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

4-(N-Hydroxyethanimidoyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can replace the hydroxyethanimidoyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 typically yields primary amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-(N-Hydroxyethanimidoyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(N-Hydroxyethanimidoyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also undergo various transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Key Observations :

- Triazole and chlorophenyl groups (e.g., compound 1c) enhance cytotoxicity, likely through interactions with cellular kinases or DNA .

- Oxazole-ethynyl substituents improve nonlinear optical properties, making them suitable for photonic applications .

- Thiazolidinone and trifluoromethyl groups (e.g., 5FB) stabilize receptor-ligand interactions via hydrophobic and H-bonding effects .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, stability, and bioavailability:

Table 3: Key Physicochemical Comparisons

Insights :

- Aminomethyl groups improve water solubility, critical for drug formulation .

- Dimethylamino groups enhance halogen-bonding capacity, useful in supramolecular chemistry .

- Amphiphilic design (e.g., TMC278) optimizes bioavailability by balancing lipophilic and hydrophilic moieties .

Contradictions and Limitations

While most studies highlight substituent-dependent benefits, some trade-offs exist:

Q & A

Q. How to design experiments for studying intramolecular charge transfer (ICT) in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.